molecular formula C19H13F4N3O2 B606639 CHDI-390576 CAS No. 1629729-98-1

CHDI-390576

Cat. No.: B606639
CAS No.: 1629729-98-1
M. Wt: 391.33
InChI Key: LMGDHGQJJLEAPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

CHDI-390576, also known as 2-(2-Fluorophenyl)-N-hydroxy-2-(4-(5-(trifluoromethyl)pyrimidin-2-yl)phenyl)acetamide, is a potent, cell-permeable, and CNS-penetrant class IIa histone deacetylase (HDAC) inhibitor . The primary targets of this compound are class IIa HDACs, specifically HDAC4, HDAC5, HDAC7, and HDAC9 . These enzymes play a crucial role in the regulation of gene expression by removing acetyl groups from histone proteins, which leads to the condensation of chromatin and repression of gene transcription .

Mode of Action

This compound interacts with its targets (HDAC4, HDAC5, HDAC7, and HDAC9) by inhibiting their enzymatic activity . This inhibition results in an increase in the acetylation of histones, leading to the relaxation of chromatin and promoting gene transcription . The IC50 values for HDAC4, HDAC5, HDAC7, and HDAC9 are 54 nM, 60 nM, 31 nM, and 50 nM, respectively .

Biochemical Pathways

The inhibition of class IIa HDACs by this compound affects various biochemical pathways. These enzymes are involved in a wide variety of biological processes, including activity-dependent gene regulation in the CNS, heart, and at the neuromuscular junction . By inhibiting these enzymes, this compound can potentially modulate these pathways and their downstream effects .

Pharmacokinetics

It is described as a cell-permeable and cns-penetrant compound , suggesting that it can cross the cell membrane and the blood-brain barrier, which are crucial for its bioavailability and efficacy in the central nervous system.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve changes in gene expression due to the inhibition of class IIa HDACs . This can lead to alterations in various biological processes where these enzymes play a key role . For instance, this compound causes a significant increase in open field measures of total and center distance in WT mice and in total and center rearing in both WT and R6/2 mice .

Action Environment

As a cns-penetrant compound , its action and efficacy in the central nervous system could potentially be influenced by factors such as the physiological state of the brain, the presence of other drugs, and individual genetic variations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CHDI-390576 involves the incorporation of the trifluoromethyl moiety into the benzhydryl hydroxamic acid structure. The final synthetic step involves the conversion of bromodifluoromethyl-1,2,4-oxadiazole into the trifluoromethyl-1,2,4-oxadiazole moiety via a no-carrier-added bromine-fluoride exchange .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis likely involves standard organic synthesis techniques, including the use of trifluoroacetic anhydride and bromodifluoroacetic anhydride in the final steps .

Chemical Reactions Analysis

Types of Reactions

CHDI-390576 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of the benzhydryl hydroxamic acid structure, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

CHDI-390576 has several scientific research applications:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(2-fluorophenyl)-N-hydroxy-2-[4-[5-(trifluoromethyl)pyrimidin-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F4N3O2/c20-15-4-2-1-3-14(15)16(18(27)26-28)11-5-7-12(8-6-11)17-24-9-13(10-25-17)19(21,22)23/h1-10,16,28H,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGDHGQJJLEAPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=C(C=C2)C3=NC=C(C=N3)C(F)(F)F)C(=O)NO)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What makes CHDI-390576 a potentially valuable tool for studying class IIa HDACs?

A1: this compound (also known as compound 22 in the study) is a potent and selective inhibitor of class IIa histone deacetylases (HDACs) []. It exhibits >500-fold selectivity over class I HDACs (HDAC1, 2, and 3), ∼150-fold selectivity over HDAC8, and significant selectivity over the class IIb HDAC6 isoform []. This high selectivity makes it a valuable tool for dissecting the specific roles of class IIa HDACs in various biological processes, both in vitro and in vivo, without significantly impacting the activity of other HDAC classes.

Q2: What evidence suggests that this compound can effectively reach its target in vivo?

A2: Dose escalation pharmacokinetic analysis in mice showed that oral administration of this compound resulted in plasma, muscle, and brain exposure levels exceeding the cellular IC50 for class IIa HDACs for approximately 8 hours []. This suggests that the compound can effectively penetrate tissues, including the brain, and reach concentrations relevant to its inhibitory activity on class IIa HDACs in a living organism.

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